2-(Cyclopropylcarbamoyl)acetic acid
Overview
Description
2-(Cyclopropylcarbamoyl)acetic acid is an organic compound with the molecular formula C6H9NO3 and a molecular weight of 143.14 . The IUPAC name for this compound is N-cyclopropyl-3-oxo-beta-alanine . It is typically stored at a temperature of 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H9NO3/c8-5(3-6(9)10)7-4-1-2-4/h4H,1-3H2,(H,7,8)(H,9,10)
. This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together. Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 143.14 . It is typically stored at a temperature of 4°C .Scientific Research Applications
Organic Synthesis Applications
- Cyclopropylideneacetic Acids and Esters Cyclization: Xian Huang and Hongwei Zhou (2002) reported a novel tunable cyclization reaction mediated by CuX(2) (CuBr(2) or CuI/I(2)) with cyclopropylideneacetic acids or esters, producing 4-substituted 2(5H)-furanones or 3,4-substituted 5,6-dihydro-2H-pyran-2-ones, demonstrating the versatility of cyclopropylcarbamoyl derivatives in synthesizing complex heterocycles (Huang & Zhou, 2002).
- Functionalized Cyclopropa[c]coumarin Synthesis: O. Ivanova et al. (2018) developed a simple method for synthesizing cyclopropa[c]coumarins from 2-arylcyclopropane-1,1-dicarboxylates through acetic acid-induced intramolecular transesterification, indicating the potential of cyclopropylcarbamoyl derivatives as precursors for chromene-based chemicals (Ivanova et al., 2018).
Medicinal Chemistry Applications
- Carbonic Anhydrase Inhibitory Effects: M. Boztaş et al. (2015) explored cyclopropylcarboxylic acids and esters incorporating bromophenol moieties as inhibitors for the carbonic anhydrase enzyme, revealing significant inhibition effects and suggesting potential therapeutic applications (Boztaş et al., 2015).
- Antimicrobial Evaluation of Thiourea Derivatives: L. Tian et al. (2009) synthesized new N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas showing promising herbicidal and fungicidal activities, highlighting the bioactivity potential of cyclopropylcarbamoyl derivatives (Tian et al., 2009).
Material Science Applications
- Gelling and Antibacterial Capabilities of Chitosan Derivatives: Q. Luo et al. (2019) synthesized chitosan-1-(mercaptomethyl)-cyclopropane acetic acid copolymers, revealing enhanced rheological properties and antibacterial abilities against E. coli, pointing towards applications in food and pharmaceutical hydrocolloid gels (Luo et al., 2019).
Safety and Hazards
The safety information for 2-(Cyclopropylcarbamoyl)acetic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Properties
IUPAC Name |
3-(cyclopropylamino)-3-oxopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5(3-6(9)10)7-4-1-2-4/h4H,1-3H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHCAHFRQPSQIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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